1-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Description

Basic Information and Registry Data

1-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is officially registered under the Chemical Abstracts Service Registry Number 159682-27-6. The compound possesses a molecular formula of C₁₁H₁₃NO₂ with a corresponding molecular weight of 191.23 grams per mole. This organic compound is classified within the tetrahydroquinoline family of heterocyclic compounds, which are characterized by their partially saturated quinoline ring systems.

The compound's registry information indicates its formal recognition within major chemical databases, including PubChem, where it is assigned the Compound Identification Number 64312900. The European Chemicals Agency maintains records of this substance under the European Community number system, reflecting its regulatory status within European chemical commerce. The compound was first created in chemical databases on October 23, 2012, with the most recent modifications recorded on May 18, 2025, indicating ongoing research interest and database maintenance.

The Molecular Formula Drug Code number MFCD20318879 serves as an additional identifier for this compound within pharmaceutical and chemical research contexts. This systematic cataloging ensures precise identification across various research platforms and commercial suppliers. The compound exhibits moderate molecular polarity, as indicated by its predicted collision cross-section values ranging from 140.9 Ų for the protonated molecular ion to 153.5 Ų for the sodium adduct.

Storage recommendations for this compound typically specify room temperature conditions, reflecting its relative stability under standard laboratory environments. The compound is commercially available with purity levels typically maintained at 95% or higher, indicating well-established purification protocols and quality control measures.

Structural Identification

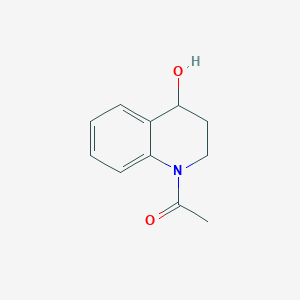

The structural framework of this compound consists of a bicyclic tetrahydroquinoline core system with specific functional group substitutions that define its chemical properties and biological activity potential. The compound's structure can be precisely described through its Simplified Molecular Input Line Entry System representation: CC(=O)N1CCC(C2=CC=CC=C21)O. This notation reveals the presence of an acetyl group attached to the nitrogen atom of the tetrahydroquinoline ring system, with a hydroxyl group positioned at the 4-carbon of the saturated portion of the ring.

The International Chemical Identifier for this compound is InChI=1S/C11H13NO2/c1-8(13)12-7-6-11(14)9-4-2-3-5-10(9)12/h2-5,11,14H,6-7H2,1H3, which provides a standardized method for representing the compound's connectivity and stereochemistry. The corresponding InChI Key, ZHDFKTDSAJVNNR-UHFFFAOYSA-N, serves as a condensed identifier that enables rapid database searches and cross-referencing.

The three-dimensional conformational structure of this compound exhibits significant flexibility due to the partially saturated nature of the quinoline ring system. The tetrahydroquinoline core adopts a non-planar conformation, with the saturated portion of the ring system capable of existing in multiple chair-like conformations. The hydroxyl group at position 4 can participate in intramolecular and intermolecular hydrogen bonding interactions, influencing both the compound's physical properties and its potential biological activities.

Computational modeling studies have revealed that the compound's molecular geometry features a ketone group at position 1 that contributes to electrophilic reactivity patterns. The aromatic portion of the quinoline ring system maintains planarity, while the saturated tetrahydro portion introduces three-dimensional complexity that affects the compound's interaction with biological targets and its overall pharmacological profile.

International Union of Pure and Applied Chemistry Nomenclature and Alternative Names

The official International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(4-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone. This systematic name precisely describes the structural features of the molecule, indicating the presence of an ethanone (acetyl) group attached to position 1 of a 4-hydroxy-3,4-dihydro-2H-quinoline scaffold. The nomenclature follows standard International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds with multiple functional groups.

Alternative nomenclature systems provide additional names that are commonly encountered in chemical literature and commercial sources. The compound is frequently referred to as 1-acetyl-1,2,3,4-tetrahydro-4-quinolinol, which emphasizes the acetyl substitution at the nitrogen atom and the quinolinol nature of the core structure. This alternative naming convention is particularly useful in contexts where the acetyl group's presence needs emphasis.

Commercial suppliers and chemical databases often utilize various synonymous names for this compound. These include this compound, which represents a direct transliteration of the structural features, and Ethanone, 1-(3,4-dihydro-4-hydroxy-1(2H)-quinolinyl)-, which follows an alternative systematic naming approach that prioritizes the ethanone functionality.

Registry databases also recognize shortened or modified versions of these names, such as 4-hydroxy-1,2,3,4-tetrahydroquinoline-1-acetone, which emphasizes the ketone functionality while maintaining reference to the hydroxylated tetrahydroquinoline core. These various naming conventions reflect the compound's complex structure and the different perspectives from which chemists might approach its identification and classification.

The multiplicity of names for this compound underscores the importance of using registry numbers and standardized identifiers when conducting literature searches or procuring materials for research purposes. Each naming convention provides insight into different aspects of the compound's structure and functional characteristics, contributing to a comprehensive understanding of its chemical identity.

Historical Context of Discovery and Development

The historical development of this compound reflects the broader evolution of tetrahydroquinoline chemistry and its applications in pharmaceutical research. The compound's formal registration in chemical databases occurred on October 23, 2012, marking its initial recognition as a discrete chemical entity worthy of systematic study and commercial interest. This relatively recent database entry indicates that the compound represents part of the contemporary wave of tetrahydroquinoline derivative research.

The development of synthetic methodologies for tetrahydroquinoline derivatives has evolved significantly over the past several decades, with classical approaches such as the Pictet-Spengler condensation and Bischler-Napieralski reactions providing foundational synthetic routes. The specific hydroxylation pattern present in this compound likely emerged from advanced synthetic strategies developed in the early 21st century, as researchers sought to create more diverse and functionally complex tetrahydroquinoline scaffolds for biological evaluation.

Research into tetrahydroquinoline derivatives gained momentum following the recognition of their potential therapeutic applications, particularly in areas such as antimicrobial activity, anticancer research, and neuroprotection. The hydroxyl group at position 4 of the tetrahydroquinoline ring represents a strategic modification that enhances the compound's potential for hydrogen bonding interactions with biological targets, a design principle that has become increasingly important in modern drug discovery efforts.

The compound's inclusion in various chemical supplier catalogs and research databases reflects the growing interest in tetrahydroquinoline derivatives as privileged scaffolds in medicinal chemistry. Commercial availability from multiple suppliers indicates sustained research demand and suggests ongoing investigation into the compound's properties and potential applications. The maintenance of database records with regular updates, most recently on May 18, 2025, demonstrates continued scientific interest and active research involvement.

Properties

IUPAC Name |

1-(4-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8(13)12-7-6-11(14)9-4-2-3-5-10(9)12/h2-5,11,14H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDFKTDSAJVNNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one, also known as 4-hydroxy-1,2,3,4-tetrahydroquinoline-1-acetone, is a compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : 1-(4-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone

- CAS Number : 159682-27-6

- Molecular Formula : C11H13NO2

- Molecular Weight : 191.23 g/mol

- Purity : Typically 95% .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of tetrahydroquinoline can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. A study evaluated several quinoline derivatives for their cytotoxic effects against cancer cell lines such as HeLa and MCF7. The results indicated that certain derivatives could induce apoptosis and cell cycle arrest in these cancer cells. Specifically, compounds were found to inhibit key cell cycle regulators like CDK2 and CDK9 .

| Compound | Cell Line | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| 1-(4-Hydroxy... | HeLa | Apoptosis Induction | 15 |

| 1-(4-Hydroxy... | MCF7 | Cell Cycle Arrest | 20 |

Neuroprotective Effects

The neuroprotective properties of tetrahydroquinoline derivatives have also been investigated. Animal models suggest that these compounds may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. The ability to cross the blood-brain barrier enhances their potential as therapeutic agents for conditions like Alzheimer's disease .

Study on Antitubercular Activity

A notable study focused on the synthesis and evaluation of various quinolone derivatives for antitubercular activity. The study found that certain synthesized compounds exhibited significant inhibition against Mycobacterium tuberculosis. This highlights the potential for developing new treatments for tuberculosis using modified tetrahydroquinoline structures .

Clinical Relevance in Cancer Treatment

In a clinical setting, a derivative of this compound was tested in vitro against multiple cancer cell lines. Results showed that it not only inhibited cell proliferation but also triggered apoptosis through the activation of intrinsic pathways involving caspases .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of tetrahydroquinoline exhibit considerable antimicrobial activity. A study demonstrated that certain compounds could inhibit the growth of various bacterial strains and fungi by disrupting cell wall synthesis and membrane integrity. This suggests that 1-(4-Hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance:

| Compound | Cell Line | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| 1-(4-Hydroxy-1,2,3,4-tetrahydro...) | HeLa | Apoptosis Induction | 15 |

| 1-(4-Hydroxy-1,2,3,4-tetrahydro...) | MCF7 | Cell Cycle Arrest | 20 |

These findings indicate that the compound can induce apoptosis and cell cycle arrest in cancer cells by inhibiting key regulators such as CDK2 and CDK9. Such mechanisms highlight its potential as a therapeutic agent in cancer treatment.

Neuroprotective Effects

The neuroprotective properties of tetrahydroquinoline derivatives have also been investigated. Animal model studies suggest that these compounds may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. Their ability to cross the blood-brain barrier enhances their potential as therapeutic agents for conditions like Alzheimer's disease.

Antitubercular Activity

A notable study evaluated various quinolone derivatives for their antitubercular activity against Mycobacterium tuberculosis. The results showed significant inhibition by certain synthesized compounds, indicating a pathway for developing new treatments for tuberculosis using modified tetrahydroquinoline structures.

Clinical Relevance

In clinical settings, derivatives of this compound have been tested against multiple cancer cell lines. Results indicated not only inhibition of cell proliferation but also triggering apoptosis through intrinsic pathways involving caspases. These findings underscore the compound's relevance in cancer therapy.

Comparison with Similar Compounds

2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

2-Chloro-1-(6-chloro-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone

- Structure: Bulky tetramethyl and acetyl substituents (Formula: C₁₇H₂₃NO₂) .

- Key Differences :

Functional Group Variations

Hydroxy vs. Amino Substitutions

- Example: 6-Amino-1-(2-(dimethylamino)ethyl)-3,4-dihydroquinolin-2(1H)-one (Compound 25 in ). The amino group (-NH₂) increases basicity, enabling salt formation (e.g., hydrochlorides) for improved solubility . Compared to the hydroxy group, amino substituents are more nucleophilic, facilitating interactions with biological targets like enzymes .

Hydroxy vs. Halogen Substitutions

Physicochemical Properties

Trends :

- Hydroxy and methoxy substituents reduce lipophilicity (LogP) compared to halogenated analogues.

Preparation Methods

Cyclization Approaches to the Tetrahydroquinoline Core

A common synthetic route begins with the preparation of the tetrahydroquinoline nucleus via intramolecular cyclization reactions.

Pictet-Spengler Condensation : This classical method involves condensation of 2-aminobenzyl derivatives with aldehydes under acidic conditions to form tetrahydroquinolines. For example, 2-(3,4-dimethoxyphenyl)ethylamine reacts with aldehydes in the presence of BF3·OEt2 to yield tetrahydroquinoline intermediates, which can be further functionalized.

Bischler–Napieralski Reaction : This method involves cyclization of β-phenylethylamine derivatives with acid chlorides or anhydrides followed by reduction to yield tetrahydroquinolines. This approach allows for the introduction of substituents on the ring system.

Domino Reactions : Recent literature highlights domino sequences involving reduction or oxidation followed by cyclization to efficiently access tetrahydroquinoline derivatives.

Hydroxylation at the 4-Position

The introduction of the hydroxy group at the 4-position of the tetrahydroquinoline ring is typically achieved by:

Regioselective Reduction of Quinolin-4(1H)-one Derivatives : Starting from quinolin-4(1H)-one substrates, regioselective 1,4-reduction can yield 4-hydroxy-tetrahydroquinoline intermediates. For example, the stereoselective synthesis of 4-hydroxy-1,2,3,4-tetrahydroquinoline derivatives has been reported using diastereoselective reduction methods.

Hydrogenolysis of N-Cbz Protected Intermediates : The hydroxy group can be introduced or revealed after protecting group manipulations, such as cleavage of N-Cbz bonds under hydrogenolysis conditions.

Acetylation to Form the Ethanone Moiety

The final step to obtain this compound involves acetylation of the nitrogen atom:

- Acetylation of the Amine Group : The tetrahydroquinoline amine is treated with acetylating agents such as acetic anhydride or acetyl chloride under controlled conditions to yield the N-acetylated product. This step is generally performed after ensuring the hydroxy group is in place, and reaction conditions are optimized to prevent side reactions.

Example Synthetic Procedure (Summarized)

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Formation of tetrahydroquinoline core | Pictet-Spengler reaction: 2-aminobenzyl derivative + aldehyde, BF3·OEt2, room temp | Tetrahydroquinoline intermediate |

| 2. Hydroxylation | Regioselective reduction of quinolin-4(1H)-one using diastereoselective reducing agents | 4-Hydroxy-tetrahydroquinoline |

| 3. Acetylation | Acetic anhydride or acetyl chloride, base (e.g., pyridine), room temp | This compound |

Research Findings and Optimization

Stereoselectivity : The reduction step to introduce the hydroxy group is highly diastereoselective, favoring the cis-isomer, which can be converted to the trans-isomer via Mitsunobu reaction if required.

Reaction Monitoring : Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

Catalysts and Solvents : Acid catalysts like BF3·OEt2 are essential for cyclization; solvents vary from dichloromethane to ethanol depending on the step.

Purification : The final product is typically purified by recrystallization or chromatographic methods to achieve high purity (≥95%).

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Tetrahydroquinoline core | Pictet-Spengler condensation | 2-Aminobenzyl derivatives, aldehydes, BF3·OEt2 | Efficient for diverse substitutions |

| Hydroxylation | Regioselective reduction | Diastereoselective reducing agents | Stereoselective; cis-isomer favored |

| Acetylation | N-Acetylation | Acetic anhydride or acetyl chloride, base | Final functionalization step |

Q & A

Q. What synthetic methodologies are effective for preparing 1-(4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one and its analogs?

Methodological Answer: The compound is typically synthesized via reductive alkylation or nucleophilic substitution. For example:

- Reduction of nitro intermediates : 6-Nitro-1-(3-(pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydroquinoline (46) was reduced to the corresponding amine (49) with LiAlH4 in THF (yield: 98%) .

- Functionalization of amino groups : Amine intermediates (e.g., 47, 48) were acylated with activated carbonyl reagents (e.g., thiobenzothiophene-2-carboximide) to yield target molecules (e.g., 50, 51), achieving yields of 69.4–95.5% .

Key Considerations : Optimize reaction conditions (solvent, temperature) to minimize side products like over-reduction or incomplete acylation.

Q. How is structural characterization performed for this compound and its derivatives?

Methodological Answer:

- NMR spectroscopy : <sup>1</sup>H NMR is critical for confirming substitution patterns. For example, aromatic protons in 1,2,3,4-tetrahydroquinoline derivatives exhibit distinct shifts at δ 6.5–7.5 ppm, while methylene groups in the tetrahydroquinoline ring appear at δ 2.5–3.5 ppm .

- Mass spectrometry : High-resolution ESI-MS or EI-MS confirms molecular ions (e.g., m/z 239.70 for 2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one) .

Data Table :

| Derivative | Key NMR Shifts (δ, ppm) | MS (m/z) |

|---|---|---|

| Compound 50 | 7.2–7.8 (aromatic H), 3.1 (N–CH2) | 439.2 (ESI-MS) |

| Compound 52 | 6.6–7.1 (aromatic H), 2.8 (OCH3) | 453.3 (ESI-HRMS) |

Q. What crystallographic tools are used to analyze its solid-state structure?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) : Programs like SHELXL refine hydrogen-bonding networks and packing motifs. For example, SHELXPRO interfaces with Mercury CSD 2.0 to visualize voids and intermolecular interactions .

- Graph set analysis : Hydrogen-bonding patterns (e.g., R2<sup>2</sup>(8) motifs) are classified using Etter’s formalism to predict stability and polymorphism .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, alkylation) influence biological activity?

Methodological Answer:

- Halogenation : Bromination at position 6 (e.g., 1-acetyl-6-bromo-1,2,3,4-tetrahydroquinoline) enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .

- Alkylation : Introducing dimethylaminoethyl groups (e.g., derivative 48) increases solubility and receptor binding affinity, as seen in dopamine D1 positive allosteric modulators (PAMs) like LY3154207 .

Data Contradiction : While alkylation generally improves solubility, bulky substituents (e.g., pyrrolidinylpropyl) may sterically hinder target engagement, requiring SAR optimization .

Q. What strategies resolve discrepancies in pharmacological data between in vitro and in vivo models?

Methodological Answer:

Q. How are hydrogen-bonding interactions leveraged in crystal engineering for this compound?

Methodological Answer:

- Mercury CSD analysis : Identify recurring motifs (e.g., O–H···N bonds between hydroxyl and tetrahydroquinoline nitrogen) to design co-crystals with enhanced thermal stability .

- Packing similarity calculations : Compare unit-cell parameters (e.g., Z′ values) across polymorphs to predict phase transitions under stress conditions .

Data Contradiction Analysis

Example : Discrepancies in reported yields for acylation reactions (e.g., 15% for derivative 51 vs. 69.4% for 50) :

- Root cause : Steric hindrance from fluorine substituents in 51 reduces nucleophilic attack efficiency.

- Resolution : Use milder bases (e.g., DIPEA) or activate the carbonyl with HOBt/DCC to improve reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.